molecular formula C19H13N3O2S B2594313 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004223-15-7

3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

Cat. No.: B2594313
CAS No.: 1004223-15-7
M. Wt: 347.39
InChI Key: JNTJRQSZOZOQQS-UHFFFAOYSA-N
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Description

3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a phenoxybenzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating under reflux in solvents like 1,4-dioxane, with a catalytic amount of triethylamine . The process may also involve electrophilic activation of amides using reagents such as 2-chloropyridine and trifluoromethanesulfonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the cyclization process and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine core or the phenoxybenzamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of

Properties

IUPAC Name

3-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-17-16-9-10-25-19(16)21-12-20-17)13-5-4-8-15(11-13)24-14-6-2-1-3-7-14/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTJRQSZOZOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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